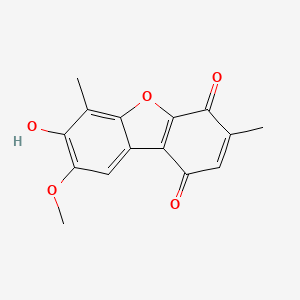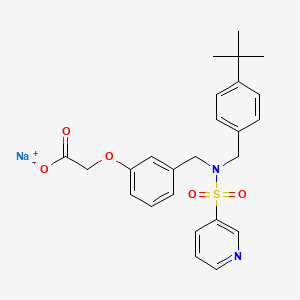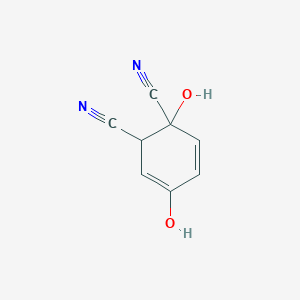
3-(4-Hydroxy)phenoxy-N-methylmorphinan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxy)phenoxy-N-methylmorphinan is a complex organic compound with a unique tetracyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and complex synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.
Introduction of the phenolic group: This step usually involves the use of phenol derivatives and coupling reactions to attach the phenolic group to the tetracyclic core.
Final modifications: These include methylation and other functional group modifications to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxy)phenoxy-N-methylmorphinan can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Applications De Recherche Scientifique
3-(4-Hydroxy)phenoxy-N-methylmorphinan has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and synthetic pathways.
Biology: The compound’s biological activities are of interest for studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific receptors.
Industry: It may be used in the development of new materials with unique properties due to its complex structure.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levallorphan: A structurally similar compound with known biological activities.
Cyclopropylmethyl-17-azatetracycloheptadeca-2(7),3,5-triene-4,10-diol: Another compound with a similar tetracyclic core but different functional groups.
Uniqueness
3-(4-Hydroxy)phenoxy-N-methylmorphinan is unique due to its specific combination of a tetracyclic core and a phenolic group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H27NO2 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol |
InChI |
InChI=1S/C23H27NO2/c1-24-13-12-23-11-3-2-4-20(23)22(24)14-16-5-8-19(15-21(16)23)26-18-9-6-17(25)7-10-18/h5-10,15,20,22,25H,2-4,11-14H2,1H3/t20-,22+,23+/m0/s1 |
Clé InChI |
AYBKLSNGMJWPLR-MDNUFGMLSA-N |
SMILES isomérique |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
SMILES canonique |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
Synonymes |
3-(4-hydroxy)phenoxy-N-methylmorphinan 3-(4-hydroxy)phenoxy-N-methylmorphinan hydrochloride 3-(para-hydroxy)phenoxy-N-methylmorphinan 3-HPMM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)






![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)




![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)
